An In-depth Technical Guide to 2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide (CAS 328-26-7)
An In-depth Technical Guide to 2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide (CAS 328-26-7)
A Keystone Intermediate for Advanced Pharmaceutical Synthesis and a Scaffold of Latent Bioactivity
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide, a molecule positioned at the intersection of synthetic versatility and potential biological significance. For researchers, medicinal chemists, and professionals in drug development, understanding the nuances of this compound—from its synthesis to its potential applications—is critical for leveraging its full potential.
Core Molecular Attributes and Physicochemical Profile
2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide derivative with the chemical formula C9H6Cl2F3NO.[1][2] Its structure is characterized by a trifluoromethyl group and two chlorine atoms, which significantly influence its chemical reactivity and potential biological interactions. The trifluoromethyl group, in particular, is a well-established bioisostere for a chlorine atom and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules in drug design.[3]
Table 1: Physicochemical Properties of 2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide
| Property | Value | Source |
| CAS Number | 328-26-7 | [1][2][4][5] |
| Molecular Formula | C9H6Cl2F3NO | [1][2][4] |
| Molecular Weight | 272.05 g/mol | [1] |
| MDL Number | MFCD00077472 | [1][2] |
Strategic Synthesis and Mechanistic Considerations
The synthesis of 2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide is a classic example of nucleophilic acyl substitution. The primary route involves the reaction of 5-chloro-2-(trifluoromethyl)aniline with chloroacetyl chloride.
Caption: Synthetic pathway of 2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide.
Step-by-Step Synthetic Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-(trifluoromethyl)aniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
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Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.
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Acylation: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add chloroacetyl chloride dropwise to the stirred solution. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and prevent side reactions.
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Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Applications in Drug Discovery and Chemical Biology
While 2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide is primarily recognized as a chemical intermediate, its structural motifs are present in a variety of biologically active molecules. The chloroacetamide moiety is a known reactive group that can participate in covalent interactions with biological targets.
Potential as a Covalent Inhibitor
The electrophilic nature of the carbon atom alpha to the chlorine in the chloroacetamide group makes it susceptible to nucleophilic attack by amino acid residues such as cysteine in protein active sites. This can lead to irreversible inhibition, a mechanism employed by several approved drugs.
Analogues with Demonstrated Bioactivity
The broader class of N-substituted 2-chloroacetamides has been investigated for a range of therapeutic applications:
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Antimicrobial and Antifungal Activity: Studies have shown that chloroacetamide derivatives possess antibacterial and antifungal properties.[6][7] For instance, 2-chloro-N-phenylacetamide has demonstrated promising antifungal activity against Aspergillus flavus.[8][9] The mechanism of action is thought to involve binding to ergosterol in the fungal plasma membrane and potentially inhibiting DNA synthesis.[8][9]
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Anticancer Potential: The trifluoromethylphenyl group is a common feature in many anticancer agents. For example, derivatives of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide have been developed as potent inhibitors of c-KIT kinase for the treatment of gastrointestinal stromal tumors.[10]
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Analgesic and Anti-inflammatory Effects: Some chloroacetamide derivatives have shown potential analgesic and anti-inflammatory properties in preclinical models, suggesting a role in modulating pain pathways and reducing inflammatory mediators.[11]
Caption: Workflow for exploring the biological activity of derivatives.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity, purity, and stability of 2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Aromatic protons in the disubstituted phenyl ring, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the amide proton. |
| ¹³C NMR | Confirmation of carbon framework | Resonances for the trifluoromethyl carbon, aromatic carbons, carbonyl carbon, and the methylene carbon. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the two chlorine atoms. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and C-Cl stretching. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. |
Safety and Handling
As with all halogenated organic compounds, proper safety precautions must be observed when handling 2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide is a valuable building block in synthetic organic chemistry, offering a gateway to more complex and potentially bioactive molecules. Its trifluoromethyl and chloroacetamide moieties suggest a high potential for applications in drug discovery, particularly in the development of targeted covalent inhibitors. Further research into the biological activities of this compound and its derivatives is warranted and could unveil novel therapeutic agents for a range of diseases.
References
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Appchem. 2-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide | 328-26-7 | C9H6Cl2F3NO. Available from: [Link]
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Arctom. [CAS NO. 328-26-7] 2-Chloro-n-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. Available from: [Link]
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MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available from: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Emerging Biological Activities of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: Beyond Pharmaceutical Intermediates. Available from: [Link]
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PubMed. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Available from: [Link]
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PubMed. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Available from: [Link]
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SciELO. Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Available from: [Link]
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(1), 54-61.
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